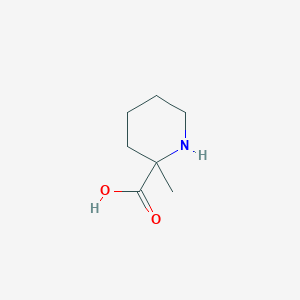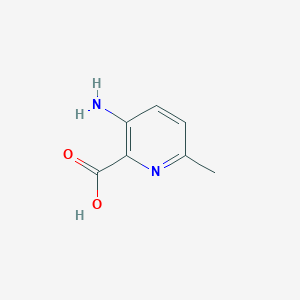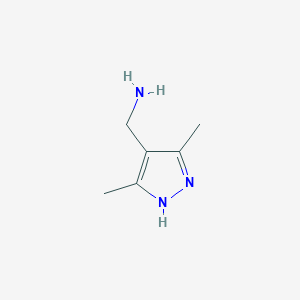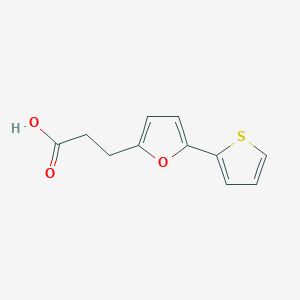![molecular formula C14H14N2O2 B1332465 2-Methyl-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridine-10-carboxylic acid CAS No. 380432-30-4](/img/structure/B1332465.png)
2-Methyl-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridine-10-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-Methyl-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridine-10-carboxylic acid” is a chemical compound with the molecular formula C14H14N2O2 . It has been identified as a potent phosphodiesterase 5 inhibitor with improved aqueous solubility for the treatment of Alzheimer’s Disease .
Synthesis Analysis
The synthesis of this compound involves cyclization of alkylamides of N-(1-methyl-4-piperidylidene)anthranilic acids and also by reaction of 10-chloro-2-methyl-1,2,3,4-tetrahydrobenzo-[b]-1,6-naphthyridines with amine hydrochlorides .Molecular Structure Analysis
The molecular structure of this compound is characterized by a naphthyridine core, which is a fused-ring system resulting from the fusion of two pyridines through two adjacent carbon atoms .Physical And Chemical Properties Analysis
This compound has a molecular weight of 242.28 Da . Its InChI code is 1S/C14H14N2O2/c1-16-7-6-12-10 (8-16)13 (14 (17)18)9-4-2-3-5-11 (9)15-12/h2-5H,6-8H2,1H3, (H,17,18) .科学的研究の応用
1. Specific Scientific Field The research is conducted in the field of Medicinal Chemistry and Neuroscience , specifically focusing on the treatment of Alzheimer’s disease .
3. Methods of Application or Experimental Procedures The compound was tested for its in vitro inhibitory activity against PDE5. The most potent compound identified, referred to as compound 6c, demonstrated excellent in vitro IC 50 (0.056 nM) and improved aqueous solubility .
1. Specific Scientific Field The research is conducted in the field of Medicinal Chemistry and Oncology , specifically focusing on the development of anticancer drugs .
3. Methods of Application or Experimental Procedures The compound was synthesized and its anticancer properties were studied using various cancer cell lines. The structure-activity relationship (SAR) along with molecular modeling studies were used to correlate the anticancer activity to 1,6-naphthyridines .
1. Specific Scientific Field The research is conducted in the field of Medicinal Chemistry and Virology , specifically focusing on the development of anti-HIV drugs .
3. Methods of Application or Experimental Procedures The compound was synthesized and its anti-HIV properties were studied using various HIV strains. The structure-activity relationship (SAR) along with molecular modeling studies were used to correlate the anti-HIV activity to 1,6-naphthyridines .
特性
IUPAC Name |
2-methyl-3,4-dihydro-1H-benzo[b][1,6]naphthyridine-10-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2/c1-16-7-6-12-10(8-16)13(14(17)18)9-4-2-3-5-11(9)15-12/h2-5H,6-8H2,1H3,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJLLXEJOXOYNGU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=NC3=CC=CC=C3C(=C2C1)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridine-10-carboxylic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1,4-Dioxaspiro[4.5]decan-6-ol](/img/structure/B1332390.png)





![1-Fluoro-4-[2-(4-fluorophenyl)ethyl]benzene](/img/structure/B1332406.png)

![[1,1'-Bicyclohexyl]-4-carboxylic acid, 4'-propyl-, 4-fluorophenyl ester](/img/structure/B1332409.png)

![2-[(2-methylphenoxy)methyl]-1H-benzimidazole](/img/structure/B1332415.png)
